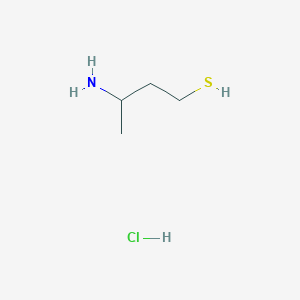
3-aminobutane-1-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobutane-1-thiol hydrochloride: is an organic compound with the chemical formula C4H11NS·HCl . It is a derivative of butane, featuring an amino group (-NH2) and a thiol group (-SH) attached to the first and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Aminobutane-1-thiol hydrochloride . For instance, factors such as pH and temperature could potentially affect its reactivity and stability. Additionally, the presence of other compounds in the environment could influence its interactions with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Sodium Hydrosulfide: One common method for synthesizing thiols involves the reaction of sodium hydrosulfide with an alkyl halide.
Industrial Production Methods: Industrial production of 3-aminobutane-1-thiol hydrochloride often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, alkoxides.
Major Products:
Disulfides: Formed from oxidation of the thiol group.
Sulfides: Formed from reduction of the thiol group.
Substituted Amines: Formed from nucleophilic substitution of the amino group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity of metal catalysts.
Biology:
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry:
Comparación Con Compuestos Similares
3-Aminopropane-1-thiol hydrochloride: Similar structure but with one less carbon atom.
2-Aminoethanethiol hydrochloride: Similar structure but with two less carbon atoms.
4-Aminobutane-1-thiol hydrochloride: Similar structure but with the amino group on the fourth carbon atom.
Uniqueness: 3-Aminobutane-1-thiol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. Its combination of an amino and thiol group on a butane backbone makes it particularly useful in applications requiring both nucleophilicity and basicity .
Propiedades
IUPAC Name |
3-aminobutane-1-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRQEZGKGFPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
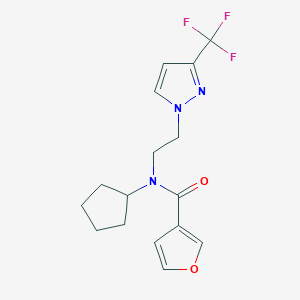
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2983709.png)
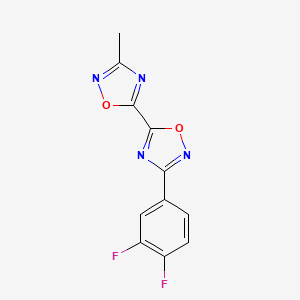
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
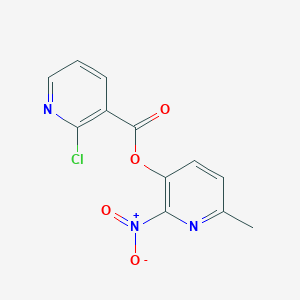
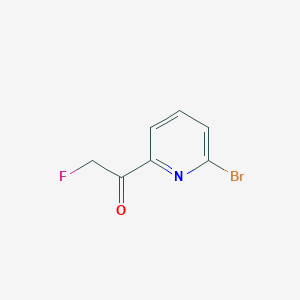

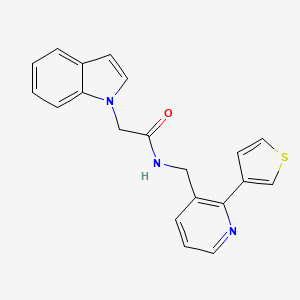
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)
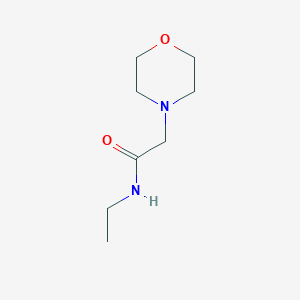
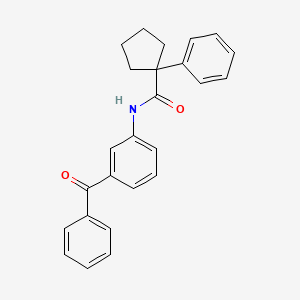
![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
